N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methylbenzamide
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Overview
Description
The compound is a derivative of 2,3-dihydrobenzofuran , a heterocyclic compound that contains a saturated five-membered oxygen heterocycle fused with a benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate have been synthesized through a two-step reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction methods . Density functional theory calculations have been used to optimize the crystal structure .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various methods . For example, the crystal structure, intermolecular forces, and molecular electrostatic potential have been analyzed .Scientific Research Applications
Synthesis and Characterization
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a compound with a similar structure, has been synthesized and characterized using various spectroscopic methods, including 1H NMR, 13C NMR, IR, and GC-MS. Its structure was determined by X-ray analysis. The compound has an N,O-bidentate directing group, suitable for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).
Antimicrobial Activity
- Dihydrobenzofurans containing carbomethoxy-ethenyl at 2-position and phenyl and hydroxyl at 3-position, synthesized by photochemical methods, were found to have moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. One compound in particular showed promising activity (Ravi, Selvam, & Swaminathan, 2012).
Antiangiogenic Activity
- Synthetic dihydrobenzofuran lignans, obtained through biomimetic oxidative dimerization and derivatization, were tested for antiangiogenic activity in the CAM assay. Certain enantiomers showed pronounced activity, highlighting the potential of these compounds in inhibiting angiogenesis (Apers et al., 2002).
Anticancer Potential
- A series of synthetic dihydrobenzofuran lignans, including the dimerization product of caffeic acid methyl ester, showed promising anticancer activity in vitro against leukemia and breast cancer cell lines. These compounds inhibit tubulin polymerization, indicating their potential as antimitotic and antitumor agents (Pieters et al., 1999).
Electrochemical Synthesis
- The electrochemical synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids was achieved through a novel aryl radical generation and cyclization process, indicating the versatility of dihydrobenzofuran compounds in synthetic chemistry (Senboku, Michinishi, & Hara, 2011).
Antihypertensive Properties
- Some dihydrobenzofuran derivatives were synthesized and evaluated for antihypertensive activities, suggesting their potential use in treating high blood pressure (Turan-Zitouni, Demirayak, Erol, & Ozdemir, 1996).
Future Directions
Mechanism of Action
Target of Action
Related compounds, such as benzofurans, have been shown to interact with human transporters for dopamine, norepinephrine, or serotonin (hdat, hnet, or hsert, respectively) .
Mode of Action
It’s worth noting that benzofurans generally have low hdat selectivity . This suggests that N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methylbenzamide might interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been shown to inhibit lipid peroxidation in vitro and antagonize excitatory behavior coupled with peroxidative injury .
Result of Action
Related compounds have been shown to be extremely effective inhibitors of lipid peroxidation in vitro and antagonize excitatory behavior coupled with peroxidative injury .
properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-4-2-3-5-15(12)18(21)19-11-16(20)13-6-7-17-14(10-13)8-9-22-17/h2-7,10,16,20H,8-9,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGKIXYKJDTION-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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